molecular formula C25H27N5O2 B2868380 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 946253-82-3

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2868380
CAS RN: 946253-82-3
M. Wt: 429.524
InChI Key: VPNPAWSCPBMLES-UHFFFAOYSA-N
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Description

The compound “2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones . These compounds have been studied as potential substrates for new aldose reductase inhibitors .


Synthesis Analysis

The synthesis of related compounds involves the use of simplified substrates for the synthesis of new aldose reductase inhibitors . The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones is conveniently performed by photochemical cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The presence at position 6 of a phenyl carrying an electron-withdrawing substituent proved to be beneficial, independently from its position on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and may involve multiple steps. The compound and its corresponding open derivatives were used as simplified substrates for the synthesis of new aldose reductase inhibitors .

Scientific Research Applications

Synthesis in Heterocyclic Compounds

  • Application in Azole and Azine Derivatives Synthesis : This compound is utilized in the synthesis of various heterocyclic compounds, such as azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses can be performed through conventional heat or microwave irradiation methods (Al-Shiekh et al., 2004).

Role in Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes the synthesis of compounds like coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, which have potential as antimicrobial agents (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

  • Formation of Coordination Complexes and Antioxidant Properties : Research has been conducted on pyrazole-acetamide derivatives for the synthesis of coordination complexes, particularly with Co(II) and Cu(II) ions. These complexes demonstrate significant antioxidant activity, which is valuable in various scientific applications (Chkirate et al., 2019).

Application in Corrosion Inhibition

  • Use in Corrosion Inhibitors : Acetamide derivatives, including those related to pyrazolo[3,4-d]pyridazin-6(7H)-yl compounds, have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, indicating their potential in industrial applications to prevent corrosion (Yıldırım & Cetin, 2008).

Use in Fatty Acid Synthesis Inhibition

  • Inhibition of Fatty Acid Synthesis in Algae : Certain chloroacetamides, including derivatives similar to the compound , have been studied for their ability to inhibit fatty acid synthesis in green algae like Scenedesmus acutus. This has implications for controlling algal growth and understanding biochemical pathways in these organisms (Weisshaar & Böger, 1989).

Future Directions

The compound and its derivatives could be further investigated for their potential as aldose reductase inhibitors . This could have implications for the treatment of multiple inflammatory diseases .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-15(2)23-21-13-26-30(20-10-9-17(4)18(5)12-20)24(21)25(32)29(28-23)14-22(31)27-19-8-6-7-16(3)11-19/h6-13,15H,14H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNPAWSCPBMLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide

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